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molecular formula C7H11ClO4 B8309369 (2-(Chloromethyl)-1,3-dioxolan-2-yl)methyl acetate

(2-(Chloromethyl)-1,3-dioxolan-2-yl)methyl acetate

Cat. No. B8309369
M. Wt: 194.61 g/mol
InChI Key: RSBFEASLUBYMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419969B2

Procedure details

A solution of 1-acetoxy-3-chloroacetone (20.0 g, 133 mmol, TCI America) and 1,2-bis(trimethylsilyloxy)ethane (30.2 g, 146 mmol, Aldrich) in anhydrous CH2Cl2 and under N2 atmosphere was cooled (−78° C., dry ice/acetone) and trimethylsilyl trifluoromethanesulfonate (1.2 mL, 6.6 mmol, Aldrich) was added. The reaction was warmed to room temperature and stirred for 5 days, with monitoring by 1H-NMR. The crude reaction solution was separated by silica gel column, and eluted with CH2Cl2, then 5% Et2O in CH2Cl2. Product fractions were pooled and concentrated in-vacuo giving the title compound (19.05 g) as a yellow oil, contaminated with 1-acetoxy-3-chloroacetone (2.93 g) and CH2Cl2 (1.0 g): 1H NMR (500 MHz, CDCl3) δ ppm 4.17 (2H, s), 4.03-4.11 (4H, m), 3.60 (2H, s), 2.09 (3H, s).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]([CH2:8][Cl:9])=[O:7])(=[O:3])[CH3:2].C[Si](C)(C)[O:12][CH2:13][CH2:14]O[Si](C)(C)C.C(=O)=O.CC(C)=O>C(Cl)Cl.FC(F)(F)S(O[Si](C)(C)C)(=O)=O>[C:1]([O:4][CH2:5][C:6]1([CH2:8][Cl:9])[O:12][CH2:13][CH2:14][O:7]1)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)OCC(=O)CCl
Name
Quantity
30.2 g
Type
reactant
Smiles
C[Si](OCCO[Si](C)(C)C)(C)C
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.2 mL
Type
catalyst
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 days, with monitoring by 1H-NMR
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The crude reaction solution
CUSTOM
Type
CUSTOM
Details
was separated by silica gel column
WASH
Type
WASH
Details
eluted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(C)(=O)OCC1(OCCO1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 19.05 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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